molecular formula C12H13N3O4 B5263549 N-(2,4-DIMETHOXYPHENYL)-N'-(3-ISOXAZOLYL)UREA

N-(2,4-DIMETHOXYPHENYL)-N'-(3-ISOXAZOLYL)UREA

Cat. No.: B5263549
M. Wt: 263.25 g/mol
InChI Key: PVTIDZMRZPQNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an isoxazole ring attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative of isoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The isoxazole ring and the urea moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-N’-(3-THIAZOLYL)UREA: Similar structure but with a thiazole ring instead of an isoxazole ring.

    N-(2,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)UREA: Contains a pyridine ring instead of an isoxazole ring.

    N-(2,4-DIMETHOXYPHENYL)-N’-(3-IMIDAZOLYL)UREA: Features an imidazole ring in place of the isoxazole ring.

Uniqueness: N-(2,4-DIMETHOXYPHENYL)-N’-(3-ISOXAZOLYL)UREA is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring can engage in specific interactions with biological targets, making this compound a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-17-8-3-4-9(10(7-8)18-2)13-12(16)14-11-5-6-19-15-11/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIDZMRZPQNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.